Bis-PEG11-acid Bis-PEG11-acid Bis-PEG11-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 51178-68-8
VCID: VC0521438
InChI: InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30)
SMILES: OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O
Molecular Formula: C26H50O15
Molecular Weight: 602.67

Bis-PEG11-acid

CAS No.: 51178-68-8

Cat. No.: VC0521438

Molecular Formula: C26H50O15

Molecular Weight: 602.67

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis-PEG11-acid - 51178-68-8

Specification

Description Bis-PEG11-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
CAS No. 51178-68-8
Molecular Formula C26H50O15
Molecular Weight 602.67
IUPAC Name 4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid
Standard InChI InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30)
Standard InChI Key MMKYGEBIUHVZNI-UHFFFAOYSA-N
SMILES OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O
Appearance Solid powder

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